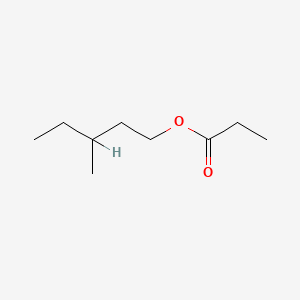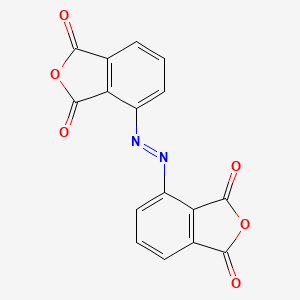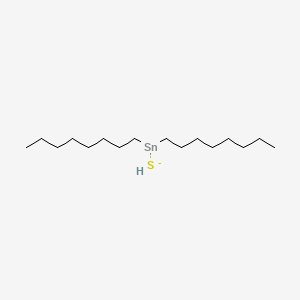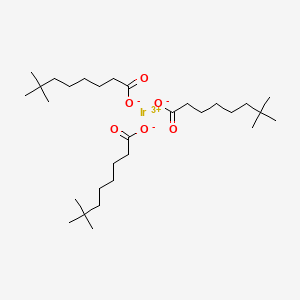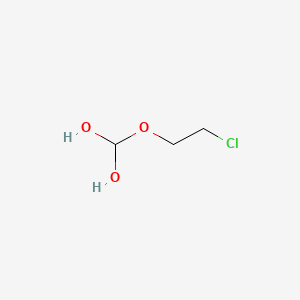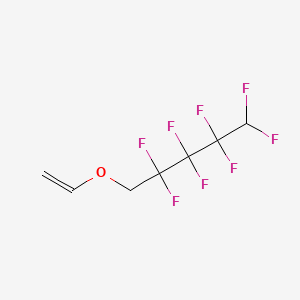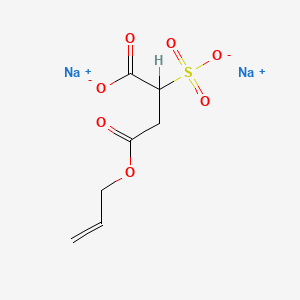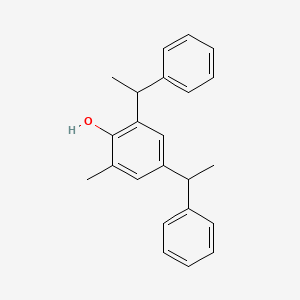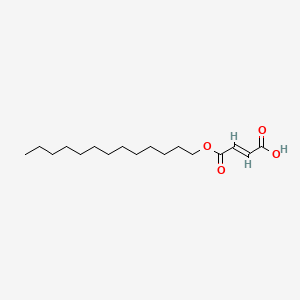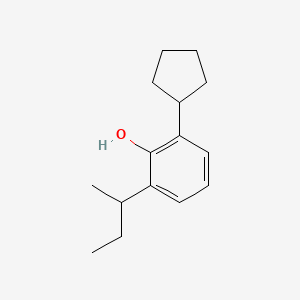
Acetic acid, anhydride with hypoiodous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, anhydride with hypoiodous acid, also known as iodine monoacetate, is a chemical compound with the molecular formula C4H7IO4. This compound is formed by the combination of acetic acid anhydride and hypoiodous acid. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, anhydride with hypoiodous acid typically involves the reaction of acetic acid anhydride with hypoiodous acid under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the decomposition of the reactants and products. The reaction can be represented as follows:
[ \text{(CH}_3\text{CO)}_2\text{O} + \text{HIO} \rightarrow \text{C}_4\text{H}_7\text{IO}_4 ]
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high purity and yield. The process typically includes the careful handling of reactants, precise control of reaction conditions, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, anhydride with hypoiodous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine-containing products.
Reduction: It can be reduced to form simpler iodine compounds.
Substitution: The iodine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Iodine oxides, acetic acid derivatives.
Reduction: Iodine, acetic acid.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Acetic acid, anhydride with hypoiodous acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of iodine-containing compounds.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, anhydride with hypoiodous acid involves its reactivity with various molecular targets. The iodine atom in the compound can participate in electrophilic reactions, leading to the formation of new bonds and the modification of existing molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Acetic anhydride: Similar in structure but lacks the iodine atom.
Hypoiodous acid: Contains iodine but does not have the acetic anhydride component.
Iodine monoacetate: Another name for the same compound.
Uniqueness
Acetic acid, anhydride with hypoiodous acid is unique due to the presence of both acetic anhydride and hypoiodous acid moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6540-76-7 |
|---|---|
Molecular Formula |
C4H7IO4 |
Molecular Weight |
246.00 g/mol |
IUPAC Name |
acetyl acetate;hypoiodous acid |
InChI |
InChI=1S/C4H6O3.HIO/c1-3(5)7-4(2)6;1-2/h1-2H3;2H |
InChI Key |
RQLAAVAWCZYWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C.OI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



